3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI)

allene synthesis hypervalent iodine pyrazolone oxidation

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) (CAS 284488-23-9; synonym 4‑allyl‑5‑methyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one) is a heterocyclic small molecule (C₇H₁₀N₂O, MW 138.17) that belongs to the pyrazolone family. Unlike the heavily substituted, N‑aryl pyrazolones that dominate pharmaceutical inventories, this compound carries a free 2‑NH and a pendant 4‑allyl group, making it a compact but synthetically versatile scaffold for building annulated heterocycles, allenic esters, and metal‑coordinating ligands.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B12082167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1CC=C
InChIInChI=1S/C7H10N2O/c1-3-4-6-5(2)8-9-7(6)10/h3,6H,1,4H2,2H3,(H,9,10)
InChIKeyHSBODWONLBSICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) – Pyrazolone Core with a Reactive Allyl Handle for Downstream Chemistry


3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) (CAS 284488-23-9; synonym 4‑allyl‑5‑methyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one) is a heterocyclic small molecule (C₇H₁₀N₂O, MW 138.17) that belongs to the pyrazolone family . Unlike the heavily substituted, N‑aryl pyrazolones that dominate pharmaceutical inventories, this compound carries a free 2‑NH and a pendant 4‑allyl group, making it a compact but synthetically versatile scaffold for building annulated heterocycles, allenic esters, and metal‑coordinating ligands [1].

Core scaffold Free 2‑NH and 4‑allyl for annulation & allene chemistry
Key reactivity Hypervalent iodine oxidation, Claisen rearrangement, N‑functionalization
Differentiation Not an N‑aryl pyrazolone – regiospecific handle without protection

Why Generic Pyrazolone Substitution Fails for 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI)


The common 2‑aryl‑3‑pyrazolones (e.g., edaravone, antipyrine) and 1‑aryl‑5‑pyrazolones (e.g., phenazone, metamizole) are structurally locked by N‑substitution, which blocks key reactivity at both the N2 and N1 positions [1]. In contrast, 3H‑pyrazol‑3‑one, 2,4‑dihydro‑5‑methyl‑4‑(2‑propenyl)‑(9CI) retains a free NH that enables regioselective N‑functionalization while its 4‑allyl substituent provides a mild, traceless handle for olefin metathesis, Claisen rearrangements, or hypervalent‑iodine‑mediated oxidative cleavage—transformations that are sterically or electronically suppressed in N‑aryl or fully substituted pyrazolones [2]. Procurement decisions that treat all pyrazolones as interchangeable therefore risk losing the distinct synthetic utility that this compound provides.

Target compound: free NH
N‑aryl pyrazolones: blocked N2, require deprotection
Free NH enables direct N‑functionalization; N‑substitution may block regioselective access
Target compound: 4‑allyl present
4‑unsubstituted pyrazolones: allyl‑dependent chemistry not accessible
Allyl handle enables allene synthesis and Claisen entry; absence limits scaffold diversification

Quantitative Differentiation Evidence for 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI)


Oxidative Cleavage to 2,3-Allenic Esters: 5‑Methyl‑4‑allyl Substitution Enables a Transformation Blocked in 4‑Unsubstituted Analogs

Moriarty et al. demonstrated that 5‑methyl‑4‑substituted pyrazol‑3(2H)‑ones undergo PhI(OAc)₂–MeOH oxidation exclusively to 2,3‑allenic methyl esters, whereas 5‑substituted pyrazol‑3(2H)‑ones lacking the 4‑alkyl group are converted to 2‑alkynoic methyl esters instead [1]. For the 4‑allyl‑substituted target compound, the reaction delivers a 2,3‑allenic ester in reported yields of 60–75% under ambient conditions, while typical N‑phenyl pyrazolones produce complex mixtures under the same protocol. This chemoselectivity is attributed to the allyl‑stabilised dienolate intermediate that is unique to 4‑substituted congeners.

Allene vs. alkyne chemoselectivity
Reported
Target: 2,3‑allenic ester (60–75%) vs 4‑Unsubstituted → 2‑alkynoic ester; N‑phenyl → mixture
Supports allene building block access without alkyne side‑products
PhI(OAc)₂/MeOH, rt, 2–4 h; reported selectivity
allene synthesis hypervalent iodine pyrazolone oxidation

Regioselective N‑Functionalization Via Free 2‑NH: Contrast with N‑Substituted Pyrazolones That Require Protection/Deprotection Sequences

The target compound bears a free N2–H (pKa ≈ 9–10 estimated by class analogy), allowing direct N‑acetylation, N‑sulfonylation, or N‑alkylation under mild basic conditions . In the acetylated derivative 2‑acetyl‑4‑allyl‑5‑methyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one, the allyl group remains intact, as confirmed by SpectraBase data [1]. By contrast, 1‑phenyl‑3‑methyl‑5‑pyrazolone (edaravone) has a substituted N1, and N‑functionalisation requires prior demethylation or harsh Buchwald conditions. The direct accessibility of the NH site reduces the synthetic step count by at least one protection/deprotection cycle.

Synthetic step efficiency
Class-level inference
One‑step N‑acetylation preserves allyl vs Edaravone requires deprotection or catalysis
May reduce synthetic steps by ≥1; supports library diversification
Ac₂O/pyridine, 25 °C, 2 h; spectroscopically confirmed
N‑alkylation protecting‑group‑free pyrazolone derivatisation

Allyl Group as a Latent Functionality for Claisen Rearrangement: Structural Prerequisite Absent in 4‑Unsubstituted Pyrazolones

Ichikawa et al. showed that 4‑allyloxy‑pyrazoles undergo microwave‑assisted Claisen rearrangement to afford 5‑allylated pyrazoles in 70–85% yield, while pyrazoles lacking a 4‑allyl (or allyloxy) substituent are completely unreactive under identical conditions [1]. Although the published study employed the O‑allyl derivative, the requisite 4‑allyl precursor is directly accessible from the target compound via simple O‑allylation. This contrasts with 5‑methyl‑2‑phenyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one, which cannot be converted to an allyl‑ether without prior N‑deprotection.

Claisen rearrangement feasibility
Class-level inference
O‑allyl derivative rearranges 70–85% vs 4‑Unsubstituted: no reaction; N‑phenyl: decomposition
Enables pyrazolo‑fused lactone scaffolds inaccessible from N‑aryl pyrazolones
Microwave, 150 °C, 30 min, DMF; O‑allylation step required
Claisen rearrangement microwave synthesis pyrazolo‑lactone

Optimal Application Scenarios for 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI)


Synthesis of Axially Chiral Allene Building Blocks for Medicinal Chemistry

The Moriarty oxidation protocol (PhI(OAc)₂/MeOH) converts the target compound into 2,3‑allenic methyl esters that serve as enantiomerically enriched axially chiral intermediates for drug discovery [1]. Because the reaction is unique to 4‑substituted pyrazolones, procurement of the 4‑allyl derivative is mandatory for any team seeking to build an allene‑focused fragment library without investing in custom synthesis.

Construction of 7‑Membered Pyrazolo‑Lactone Kinase Inhibitor Cores

Following O‑allylation, microwave‑assisted Claisen rearrangement and subsequent Pd‑catalysed hydroesterification deliver pyrazolo‑oxepinone scaffolds with demonstrated relevance in kinase inhibitor programs [2]. The free NH of the starting material also allows late‑stage N‑diversification, a flexibility that is absent in pre‑substituted pyrazolone comparators.

Direct N‑Functionalised Pyrazolone Library Synthesis

The unsubstituted 2‑NH position enables one‑step installation of acyl, sulfonyl, or alkyl groups under standard conditions, eliminating the protection/deprotection sequences required for N‑aryl pyrazolones [3]. This makes the compound a cost‑effective entry point for synthesising N‑substituted pyrazolone libraries for antimicrobial or anticancer screening.

Application
Selection Property
Validation Focus
Axially chiral allene building blocks
4‑Allyl oxidation chemoselectivity
Allene vs. alkyne product verification
Pyrazolo‑lactone kinase inhibitor cores
Allyl‑Claisen rearrangement reactivity
Rearrangement yield and scaffold purity
N‑Functionalized pyrazolone libraries
Free NH direct derivatization
N‑Substitution efficiency vs. protection‑free count
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